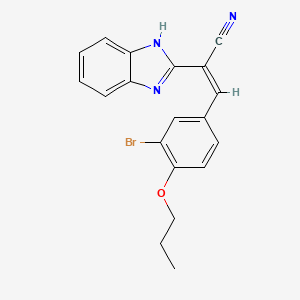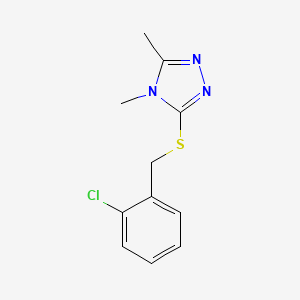
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a bromo-substituted phenyl group, and a propoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the bromo-substituted phenyl group:
Formation of the prop-2-enenitrile moiety: This can be accomplished by the reaction of the benzimidazole derivative with an appropriate acrylonitrile derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the phenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring or phenyl group.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromo-substituted phenyl group and the propoxy group may enhance the compound’s binding affinity and specificity towards its targets. The nitrile group can also play a role in modulating the compound’s reactivity and stability.
Comparación Con Compuestos Similares
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromo and propoxy substituents, resulting in different chemical and biological properties.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)prop-2-enenitrile: Lacks the propoxy group, which may affect its solubility and reactivity.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile:
Uniqueness: The presence of both the bromo-substituted phenyl group and the propoxy group in (2Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile makes it unique compared to similar compounds
Propiedades
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-bromo-4-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-2-9-24-18-8-7-13(11-15(18)20)10-14(12-21)19-22-16-5-3-4-6-17(16)23-19/h3-8,10-11H,2,9H2,1H3,(H,22,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDZVLWYVMCNW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B5336788.png)
![(4aS,8aR)-1-[2-(cyclohexen-1-yl)ethyl]-6-pyrazin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5336802.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methylbutanoyl)piperidine](/img/structure/B5336803.png)
![2-methoxy-N-(3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5336806.png)

![3-[6-(dimethylamino)pyridin-3-yl]-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5336825.png)
![5-[[4-[(E)-2-(3-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B5336834.png)
![1-(5-methoxy-1H-indazol-3-yl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5336838.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(6-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5336853.png)
![1-(4-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5336864.png)
![ETHYL 2-[5-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANOYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE](/img/structure/B5336867.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B5336868.png)
![2-methoxy-6-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}phenol](/img/structure/B5336870.png)
